REACTION_CXSMILES
|
C([Si](CC)(CC)[C:4]1[NH:16][C:7]2=[N:8][CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=[C:6]2[C:5]=1[CH2:17][CH2:18][OH:19])C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[F:15][C:12]([F:13])([F:14])[C:10]1[CH:11]=[C:6]2[C:5]([CH2:17][CH2:18][OH:19])=[CH:4][NH:16][C:7]2=[N:8][CH:9]=1 |f:1.2|
|
Name
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2-(2-(triethylsilyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
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Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)[Si](C1=C(C=2C(=NC=C(C2)C(F)(F)F)N1)CCO)(CC)CC
|
Name
|
|
Quantity
|
33.1 mL
|
Type
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reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed on a rotary evaporator
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C2C(=NC1)NC=C2CCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 94.5% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |